molecular formula C11H18N2O6Pt B611933 Zeniplatin CAS No. 111490-36-9

Zeniplatin

Cat. No. B611933
M. Wt: 469.357
InChI Key: QPWBZVAOCWJTFK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zeniplatin is a platinum-based chemotherapy agent . It was developed for the treatment of various forms of cancer, including sarcomas, carcinomas, lymphomas, and germ cell tumors . The decision to develop Zeniplatin was based on its broad spectrum of antitumor activity against murine tumors and human xenografts in athymic mice .


Synthesis Analysis

Zeniplatin is synthesized from 2,2-dibromomethyl-1,3-propanediol, which is then reduced with platinum dioxide in ethanol . The resulting compound, 2,2-bis(aminomethyl)-1,3-propanediol, is mixed with potassium dichloroplatinate to form [2,2-bis(aminomethyl)-1,3-propanediol-N,N’]dichloroplatinum . This compound is then mixed with the disilver salt of 1,1-cyclobutanedicarboxylic acid to form Zeniplatin .


Molecular Structure Analysis

Zeniplatin has a molecular formula of C11H20N2O6Pt and an average mass of 471.370 Da . It is a platinum complex with a structure that includes a cyclobutanedicarboxylate and a 2,2-bis(aminomethyl)-1,3-propanediol .

Scientific Research Applications

  • Efficacy in Malignant Melanoma and Renal Cancer : Zeniplatin showed some activity in patients with advanced malignant melanoma (14% response rate), but no conclusive results for renal cancer due to the low number of patients. Main toxicities included leukopenia and nausea/vomiting. Unexpected serious nephrotoxicity led to the termination of studies (Aamdal et al., 1997).

  • Phase I Clinical and Pharmacokinetic Studies : Zeniplatin was less myelosuppressive and nephrotoxic than cisplatin in animal models. Phase I trials indicated its broad-spectrum antitumor activity against human xenografts and murine solid tumor models (Valeriola et al., 1991).

  • Pharmacokinetic Evaluation : In patients with ovarian carcinoma, zeniplatin showed a pharmacokinetic profile similar to carboplatin. Around 60% of platinum moieties could be recovered in urine within 24 hours (Marco et al., 2004).

  • Use in Platinum-Refractory Ovarian Cancer : Zeniplatin showed modest activity in platinum-refractory ovarian cancer, but development was discontinued due to severe renal toxicity observed in other trials (Markman et al., 2005).

  • Dose-Limiting Toxicities in Refractory Solid Malignancies : The maximum tolerated dose was identified, with dose-related leukopenia and neutropenia being dose-limiting toxicities. Nausea and vomiting were also significant side effects, but the drug did not induce significant neurological, auditory, or nephrotoxic effects at doses ≤ 120 mg/m2 (Dodion et al., 1991).

  • Activity in Platinum-Pretreated Ovarian Cancer : Zeniplatin was found to be active in relapsing, platinum-pretreated patients, with no direct effects on renal function as measured by isotope clearance. However, occasional nephrotoxicity may occur in patients with compromised kidney function (Willemse et al., 1993).

  • Metastatic Melanoma Trial : In a trial for metastatic melanoma, zeniplatin demonstrated only modest activity with significant gastrointestinal and hematologic toxicity. No severe nephrotoxicity was reported in this study (Olver et al., 1995).

Safety And Hazards

Zeniplatin is an antineoplastic agent and should be handled with care . It was discontinued due to severe renal toxicity observed in clinical trials .

properties

IUPAC Name

2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.C5H14N2O2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-1-5(2-7,3-8)4-9;/h1-3H2,(H,7,8)(H,9,10);8-9H,1-4,6-7H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMDVERDMZLRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.C(C(CN)(CO)CO)N.[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O6Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum

Citations

For This Compound
10
Citations
PF Dodion, D de Valeriola, N Crespeigne… - Annals of …, 1991 - Elsevier
… Zeniplatin did not induce significant neurological or auditory toxicity. Zeniplatin was not … An in vitro study of the rate and extent of zeniplatin binding to protein in human plasma was …
Number of citations: 18 www.sciencedirect.com
PHB Willemse, JA Gietema, NH Mulder… - European Journal of …, 1993 - Elsevier
… The dose-limiting toxicity of zeniplatin in a phase I study was myelosuppression… zeniplatin mentions reversible renal toxicity at 76 and 100 mg/m2 [lo]. The pharmacokinetics of zeniplatin …
Number of citations: 10 www.sciencedirect.com
S Aamdal, U Bruntsch, J Kerger, J Verweij… - Cancer chemotherapy …, 1997 - Springer
… Zeniplatin gave objective … that zeniplatin has some activity (14%) in patients with advanced malignant melanoma, but no conclusion can be drawn regarding the activity of zeniplatin in …
Number of citations: 14 link.springer.com
M Markman, LC DeMarco, M Birkhofer… - Journal of cancer …, 1993 - Springer
There is a critical need to find new chemotherapeutic agents that are active in platinum-refractory ovarian cancer. A phase II trial of zeniplatin (CL 286 558), a third-generation platinum …
Number of citations: 10 link.springer.com
I Olver, M Green, W Peters, A Zimet… - American journal of …, 1995 - europepmc.org
A third-generation platinum analogue, zeniplatin, was administered at a dose of 145 mg/m2 intravenously over 60-90 minutes every 21 days as the initial chemotherapy to 21 patients …
Number of citations: 13 europepmc.org
D de Valeriola, A Forrest, P Dodion… - Platinum and Other …, 1991 - Springer
In an effort to develop more active and less toxic analogues of cisplatin, zeniplatin (code number: CL 286,558; [2, 2-Bis (aminomethyl)-1, 3-propanediol-N,N′] [1, 1-cyclobutane …
Number of citations: 8 link.springer.com
LC De Marco, DR Budman, C Lathia, P Amorusi… - Cancer chemotherapy …, 1995 - Springer
… A total of 12 patients were given zeniplatin at 120 mg/m 2 by rapid … urine by atomic absorption, and free zeniplatin was analyzed in plasma … These findings suggest that zeniplatin has a …
Number of citations: 6 link.springer.com
M Piccart, R Rastogi, JD Kantrowitz… - Platinum and Other …, 1991 - books.google.com
In an effort to develop more active and less toxic analogues of cisplatin, zeniplatin (code number: CL 286,558;[2, 2-Bis (aminomethyl)-l, 3-propanediol-N, N'][1, 1-cyclobutane …
Number of citations: 0 sc.panda985.com
C Meijer, NH Mulder, H Timmer-Bosscha, WJ Sluiter… - Cancer research, 1992 - AACR
… carboplatin (CBDCA) and zeniplatin but less for enloplatin (… , for CBDCA 1.7-fold, for zeniplatin 1.7-fold, and almost to the … for CBDCA 1.9-fold, and for zeniplatin 1.2-fold; no effect was …
Number of citations: 296 aacrjournals.org
PH Willemse, JA Gieterra, DT Sleijfer, NH Mulder… - Proc Am Soc Clin Oncol, 1991
Number of citations: 8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.